3-(3'-MethylbenZyloxy)phenylZinc bromide
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Overview
Description
3-(3’-Methylbenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3’-Methylbenzyloxy)phenylzinc bromide typically involves the reaction of 3-(3’-Methylbenzyloxy)bromobenzene with zinc in the presence of a catalyst in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-(3’-Methylbenzyloxy)bromobenzene+Zn→3-(3’-Methylbenzyloxy)phenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3’-Methylbenzyloxy)phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding ketones or alcohols.
Reduction: Can participate in reduction reactions to form hydrocarbons.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and alkyl halides.
Oxidizing agents: Hydrogen peroxide, oxygen.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution reactions: Formation of substituted aromatic compounds.
Oxidation reactions: Formation of ketones or alcohols.
Reduction reactions: Formation of hydrocarbons.
Scientific Research Applications
3-(3’-Methylbenzyloxy)phenylzinc bromide is used in various scientific research applications, including:
Organic Synthesis: As a reagent for forming carbon-carbon bonds in complex molecule synthesis.
Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active compounds.
Material Science: In the preparation of polymers and advanced materials.
Biological Studies: As a tool for modifying biomolecules and studying biological pathways.
Mechanism of Action
The compound exerts its effects through nucleophilic attack on electrophilic centers, facilitating the formation of new carbon-carbon bonds. The zinc atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom and enhancing its nucleophilicity. This mechanism is crucial in various organic transformations, enabling the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- Benzylzinc bromide
- tert-Butylzinc bromide
- 4-Fluorophenylzinc bromide
Uniqueness
3-(3’-Methylbenzyloxy)phenylzinc bromide is unique due to the presence of the 3’-methylbenzyloxy group, which imparts specific reactivity and selectivity in chemical reactions. This structural feature distinguishes it from other organozinc compounds and makes it particularly useful in synthesizing complex organic molecules.
Properties
Molecular Formula |
C14H13BrOZn |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methyl-3-(phenoxymethyl)benzene |
InChI |
InChI=1S/C14H13O.BrH.Zn/c1-12-6-5-7-13(10-12)11-15-14-8-3-2-4-9-14;;/h2-3,5-10H,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
QMHAQOVOYRTZSQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C[C-]=C2.[Zn+]Br |
Origin of Product |
United States |
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